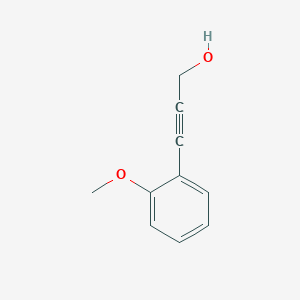

3-(2-Methoxyphenyl)prop-2-yn-1-ol

Description

Structural Motifs and Unique Reactivity Considerations within the Propargyl Alcohol Framework

The propargyl alcohol framework is characterized by the presence of both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne). rawsource.com This dual functionality is the source of its unique reactivity and versatility in organic synthesis. rawsource.comrawsource.com Substituted 2-propargylic alcohols, in particular, are of great interest to synthetic organic chemists due to several key features that influence their reactivity. researchgate.net These include the potential for alkynyl/allenyl carbocation intermediate formation, the electrophilic nature of the alkyne group, and the nucleophilicity of the oxygen atom from the alcohol group. researchgate.net

The reactivity of propargyl alcohols allows them to participate in a wide range of chemical reactions, including:

Addition Reactions: The carbon-carbon triple bond readily undergoes addition reactions with various reagents. rawsource.com

Substitution Reactions: The hydroxyl group can be substituted, often following its activation.

Cyclization Reactions: The dual functionality allows for the construction of various heterocyclic and carbocyclic systems. researchgate.net

Rearrangements: Propargyl alcohols can undergo rearrangements to form other valuable structures like allenes. researchgate.net

Coupling Reactions: The alkyne group is a key participant in various coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. rawsource.com

The presence of these multiple functional groups within the propargyl alcohol structure underpins their extensive use in organic reactions. researchgate.net

Significance of the 2-Methoxyphenyl Substituent in Directing Chemical Transformations

The 2-methoxyphenyl group attached to the propargyl alcohol framework plays a crucial role in directing the course of chemical reactions. The methoxy (B1213986) group (-OCH3) is an activating group in electrophilic aromatic substitution reactions. youtube.comlibretexts.org This means it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. libretexts.org

In the context of 3-(2-Methoxyphenyl)prop-2-yn-1-ol, the directing effect of the 2-methoxyphenyl group can influence reactions involving the aromatic ring, guiding the position of further substitution. When multiple substituents are present on a benzene (B151609) ring, the directing effects of each group must be considered. In cases of conflicting directing effects, the most strongly activating group typically governs the position of substitution. youtube.comyoutube.com

Overview of Strategic Importance as a Molecular Scaffold in Contemporary Organic Synthesis

This compound serves as a strategically important molecular scaffold in modern organic synthesis. Its inherent reactivity and the presence of multiple functional groups make it a versatile starting material for the synthesis of a wide array of more complex molecules. rawsource.com

Propargyl alcohols, in general, are recognized as valuable building blocks for constructing diverse molecular architectures, including pharmaceuticals and advanced materials. rawsource.com They are particularly useful as intermediates in the synthesis of active pharmaceutical ingredients (APIs), where the alkyne functionality can be crucial for biological activity. solechem.eu

The ability of the propargyl alcohol moiety to undergo a variety of transformations, such as cyclization, substitution, and addition reactions, allows for the efficient construction of complex heterocyclic and carbocyclic scaffolds. researchgate.net For instance, they have been employed in the synthesis of various nitrogen-containing heterocycles. The development of transition-metal-free protocols for reactions involving propargyl alcohols further enhances their utility by providing more environmentally benign synthetic routes. researchgate.net

The strategic importance of this compound is further highlighted by its use in the synthesis of labeled compounds for biological studies. For example, related arylpropionitrile structures are used for labeling thiol-containing compounds like cysteine, which is crucial for studying proteins. google.com

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyphenyl)prop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7,11H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORZHVUPVOVKCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C#CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 3 2 Methoxyphenyl Prop 2 Yn 1 Ol and Its Derivatives

Transition Metal-Catalyzed Alkynylation Approaches

Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis, offering efficient and selective methods for the formation of carbon-carbon bonds. rsc.org In the context of synthesizing 3-(2-methoxyphenyl)prop-2-yn-1-ol, these methods are paramount.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira-type)

The Sonogashira cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. libretexts.orgwikipedia.org This reaction, which employs a palladium catalyst and a copper co-catalyst, is conducted under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org

The general scheme for a Sonogashira reaction involves an aryl halide, a terminal alkyne, a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine that can also serve as the solvent. wikipedia.orgorganic-chemistry.org

The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst and ligands. While various palladium sources like Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(DBA)₃ can catalyze the reaction, PdCl₂(PPh₃)₂ has been identified as a highly active precursor. nih.gov The combination of bulky and electron-rich ligands can significantly enhance the efficiency of the coupling. libretexts.org For instance, pyridine-based ligands have been shown to enable the alkynylation of C(sp³)–H bonds. nih.govscispace.comnih.gov Specifically, ligands with a methyl group at the 2-position and alkyl groups at other positions of the pyridine (B92270) ring have demonstrated increased yields. nih.govscispace.com

| Palladium Source | Ligand Type | Key Findings | Reference |

|---|---|---|---|

| PdCl₂(PPh₃)₂ | Phosphine | Highly active precursor for Sonogashira reactions. | nih.gov |

| Pd(II) | Pyridine-based | Enables alkynylation of C(sp³)–H bonds. | nih.govscispace.comnih.gov |

| Pd(II) | 2-Picoline | Increased yield from 38% to 58% in a specific alkynylation. | scispace.com |

| Pd(II) | Pyridine with 2-methyl and other alkyl groups | Further increased yield to 66%. | scispace.com |

Solvent selection is a critical parameter in optimizing Sonogashira coupling reactions, as it influences reaction rate, yield, and selectivity. lucp.net Polar aprotic solvents like DMF and DMSO can stabilize ionic intermediates, while non-polar solvents such as toluene (B28343) and THF may be preferred for sensitive substrates. In some cases, switching from a polar aprotic solvent to a non-polar one has led to a significant improvement in yield by reducing side product formation. Other parameters like temperature, pressure, and reactant concentration also play a crucial role. Running the reaction under an inert atmosphere is essential to prevent catalyst and substrate oxidation.

| Solvent | Type | Effect | Reference |

|---|---|---|---|

| DMF, DMSO | Polar Aprotic | Facilitate the reaction by stabilizing ionic intermediates. | |

| Toluene, THF | Non-polar | Preferred for sensitive substrates and milder conditions. | |

| Toluene | Non-polar | Found to be the best solvent in certain optimization studies compared to polar alternatives. | lucp.net |

| Water | Polar Protic | Used in some copper-free Sonogashira couplings with specific ligands. | wikipedia.org |

Copper-Catalyzed Alkynylation and Coupling Strategies

Copper-catalyzed reactions provide an alternative to palladium-based systems for alkynylation. nih.gov These methods can be particularly advantageous due to the lower cost and toxicity of copper compared to palladium. researchgate.net Copper(I) salts, such as CuI, are commonly used as co-catalysts in Sonogashira reactions, but copper can also be used as the primary catalyst. wikipedia.orgnih.gov For instance, copper-catalyzed cross-dehydrogenative coupling has been employed for the alkynylation of N-protected tetrahydroisoquinolines. nih.gov An aryl-radical-enabled, copper-catalyzed Sonogashira-type cross-coupling of unactivated alkyl iodides with alkynes has also been developed, demonstrating high functional group tolerance. acs.org

Rhodium-Catalyzed Cyclotrimerization Strategies

Rhodium catalysts are effective in [2+2+2] cyclotrimerization reactions of alkynes, providing a powerful method for constructing highly substituted benzene (B151609) rings in a 100% atom-economical process. nih.govacs.org This strategy can be applied to the synthesis of derivatives of this compound by reacting appropriate alkyne precursors. The regioselectivity of these reactions can often be controlled by the electronic properties of the alkyne partners. nih.govacs.org

Nucleophilic Addition of Acetylide Species to Carbonyl Precursors

An alternative and fundamental approach to constructing the this compound framework involves the nucleophilic addition of an acetylide to a carbonyl compound. masterorganicchemistry.comlibretexts.org This method is a classic carbon-carbon bond-forming reaction in organic chemistry. youtube.com

Grignard-Based Protocols

A fundamental and widely employed method for the synthesis of propargyl alcohols is the addition of a propargyl Grignard reagent to an aldehyde. thieme-connect.demasterorganicchemistry.com This protocol involves the reaction of propargylmagnesium halide with an electrophilic carbonyl carbon. chemguide.co.uk For the synthesis of this compound, the reaction proceeds by the nucleophilic attack of propargylmagnesium bromide on 2-methoxybenzaldehyde (B41997).

The Grignard reagent itself, a mixture of the allenic form and the acetylenic form, is typically prepared in situ by reacting propargyl bromide with magnesium turnings in a dry ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), often with mercury(II) chloride as an activator. thieme-connect.de The aldehyde is then added to the solution of the pre-formed Grignard reagent at a low temperature, followed by quenching with an acidic aqueous solution (e.g., saturated aqueous ammonium (B1175870) chloride) to yield the final alcohol. chemguide.co.ukuottawa.ca This method is valued for its use of readily available starting materials and generally reliable outcomes.

| Reagent/Parameter | Condition | Purpose |

| Starting Materials | 2-Methoxybenzaldehyde, Propargyl Bromide, Magnesium | Aldehyde electrophile, Alkyne source, Metal for Grignard formation |

| Solvent | Anhydrous Diethyl Ether or THF | Stabilizes the Grignard reagent |

| Temperature | 0°C to room temperature | Controls reaction rate and minimizes side reactions |

| Workup | Saturated aq. NH₄Cl or dilute HCl | Protonates the intermediate alkoxide to form the alcohol |

Alkali Metal Acetylide Additions

The addition of alkali metal acetylides to aldehydes provides another classic and effective route to propargyl alcohols. libretexts.orgmasterorganicchemistry.com This method typically utilizes lithium acetylide, which can be prepared by bubbling acetylene (B1199291) gas through a solution of a strong base like n-butyllithium in an inert solvent such as THF at low temperatures (-78°C). orgsyn.org The resulting lithium acetylide solution is a potent nucleophile.

The synthesis of this compound via this route involves the addition of 2-methoxybenzaldehyde to the cold lithium acetylide solution. orgsyn.org The acetylide anion attacks the carbonyl carbon, forming a lithium alkoxide intermediate. Subsequent workup with a mild acid protonates the alkoxide to furnish the desired this compound. libretexts.org This method is particularly useful for creating terminal alkynes and is known for high yields, though it requires careful handling of pyrophoric and gaseous reagents. orgsyn.org

| Reagent/Parameter | Condition | Purpose |

| Starting Materials | 2-Methoxybenzaldehyde, Acetylene, n-Butyllithium | Aldehyde electrophile, Alkyne source, Strong base for deprotonation |

| Solvent | Anhydrous THF | Suitable for organolithium reactions |

| Temperature | -78°C for acetylide formation, then warming to RT | Ensures stability of acetylide and controlled reaction |

| Workup | Water or dilute acid | Protonates the alkoxide intermediate |

Weak Base-Mediated Propargylation of Aldehydes

Modern synthetic chemistry has seen the rise of organocatalysis, which avoids the use of harsh or metallic reagents. Enantioselective propargylation of aldehydes can be achieved using chiral primary amino acid organocatalysts. organic-chemistry.orgnih.gov This method relies on the formation of a nucleophilic enamine intermediate from the aldehyde and the amino acid catalyst.

In a typical procedure, an α-branched aldehyde reacts with a propargyl halide in the presence of a chiral primary amino acid (like a derivative of valine or phenylalanine) and a mild, inorganic base such as potassium hydrogen carbonate. organic-chemistry.orgnih.gov The reaction proceeds smoothly in an aqueous solution. While the specific application to 2-methoxybenzaldehyde to produce the racemic target compound is a straightforward adaptation, the true power of this method lies in its ability to generate chiral propargylated aldehydes with high enantioselectivity when starting with α-branched aldehydes. organic-chemistry.org This approach is environmentally friendly and offers high stereocontrol.

| Reagent/Parameter | Condition | Purpose |

| Starting Materials | Aldehyde, Propargyl Halide | Electrophile, Propargyl source |

| Catalyst | Chiral Primary Amino Acid | Forms a nucleophilic enamine intermediate, induces stereoselectivity |

| Base | Potassium Hydrogen Carbonate (KHCO₃) | Mild base to facilitate the reaction |

| Solvent | Aqueous solution | Green and mild reaction medium |

Multi-Step De Novo Synthetic Sequences from Readily Available Feedstocks

The Sonogashira cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. wikipedia.orglibretexts.org It represents a key multi-step strategy for synthesizing aryl propargyl alcohols from simple, readily available feedstocks. The synthesis of this compound can be efficiently achieved by coupling an aryl halide (e.g., 2-iodoanisole) with a terminal alkyne (propargyl alcohol).

This reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and requires a copper(I) co-catalyst, usually CuI. nih.gov A base, commonly an amine like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), is necessary to neutralize the hydrogen halide formed during the reaction and to facilitate the catalytic cycle. nih.gov The reaction is often carried out at room temperature or with gentle heating. The key advantage of this method is its excellent functional group tolerance and its modularity, allowing for the synthesis of a wide array of derivatives by simply changing the aryl halide or alkyne component. nih.gov

| Reagent/Parameter | Condition | Purpose |

| Starting Materials | 2-Iodoanisole, Propargyl Alcohol | Aryl source, Alkyne source |

| Catalysts | PdCl₂(PPh₃)₂, CuI | Primary palladium catalyst, Copper(I) co-catalyst |

| Base | Triethylamine (Et₃N) | Neutralizes HX byproduct, acts as solvent |

| Solvent | THF or DMF | Solubilizes reagents and catalysts |

| Temperature | Room Temperature to 55°C | Mild conditions preserving functional groups |

Advanced Methodological Enhancements in Synthesis

To address the demands of modern chemical manufacturing for efficiency, scalability, and sustainability, traditional synthetic protocols are often enhanced with advanced technologies.

Flow Chemistry Applications for Scalable Production

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and enhanced scalability. The Sonogashira coupling is particularly well-suited for adaptation to a flow regime. rsc.orgacs.org

In a typical setup, solutions of the aryl halide (2-iodoanisole), the alkyne (propargyl alcohol), and the base are pumped and mixed before flowing through a heated reactor column packed with a heterogeneous palladium catalyst. acs.org This setup eliminates the need for separating the catalyst from the product mixture, simplifying purification and allowing for continuous operation. The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor can lead to higher yields, improved purity, and more consistent product quality, making it an ideal technology for the scalable production of this compound. rsc.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique to dramatically accelerate chemical reactions. By utilizing microwave irradiation, the reaction mixture can be heated rapidly and uniformly, often leading to a significant reduction in reaction times—from hours to mere minutes—and an increase in product yields.

The Sonogashira coupling, a cornerstone for synthesizing aryl alkynes, benefits immensely from this technology. Microwave-assisted protocols for Sonogashira reactions typically involve the same reagents as conventional methods but are carried out in a sealed vessel inside a dedicated microwave reactor. This approach has been successfully used to synthesize various propargyl alcohol derivatives and related structures. organic-chemistry.org The efficiency of microwave heating can also reduce the incidence of side reactions, leading to cleaner products and simplifying the purification process.

| Comparison | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours (e.g., 3-18 h) nih.govresearchgate.net | Minutes (e.g., 15-30 min) |

| Energy Input | Conductive heating, slow and inefficient | Direct dielectric heating, rapid and uniform |

| Yield | Often moderate to good | Often good to excellent, sometimes higher than conventional |

| Process Control | Less precise temperature control | Precise and rapid control of temperature and pressure |

Stereoselective Synthesis of Chiral Analogues

The development of synthetic methods to produce chiral propargylic alcohols is a significant area of research, as these molecules are valuable building blocks for complex, biologically active compounds. The asymmetric addition of alkynes to aldehydes is a primary strategy for accessing these chiral structures, often relying on the use of chiral ligands and metal catalysts to control the stereochemical outcome.

Several methodologies have been established for the enantioselective synthesis of chiral propargyl alcohols. One common approach involves the use of zinc triflate (Zn(OTf)₂) in combination with a chiral amino alcohol, such as N-methylephedrine. organic-chemistry.orgresearchgate.net This system effectively catalyzes the addition of terminal alkynes to a variety of aldehydes, yielding propargylic alcohols in high yields and with significant enantioselectivities. organic-chemistry.org The reaction can often be performed in standard reagent-grade toluene, demonstrating a degree of tolerance to trace amounts of water. organic-chemistry.org

Titanium-based catalysts have also proven effective. The combination of Ti(OiPr)₄ with a chiral BINOL (1,1'-bi-2-naphthol) ligand can catalyze the reaction between alkynylzinc reagents and a broad scope of aldehydes. organic-chemistry.org This method provides chiral propargyl alcohols with high enantioselectivity at room temperature. organic-chemistry.org Another approach utilizes organosilver catalysts. A catalyst formed in situ from an (R)-DM-BINAP⋅AgBF₄ complex can be used for the asymmetric addition of propargylic silanes to aldehydes, producing optically active homopropargylic alcohols. nih.govmdpi.com

Cobalt-based catalytic systems have also been developed for the synthesis of tertiary propargylic alcohols with high enantioselectivity. researchgate.net Furthermore, copper-catalyzed propargylation of aldehydes represents another key strategy. nih.gov For instance, a copper alkoxide-catalyzed reaction using a propargyl borolane has been shown to be highly enantioselective. nih.gov The stereochemical control in these reactions is often dictated by the specific chiral ligand employed; for example, the use of (S)-SEGPHOS as a chiral ligand with a copper catalyst has been explored to achieve desired enantiomeric ratios. nih.gov

Table 1: Selected Catalytic Systems for Stereoselective Synthesis of Chiral Propargyl Alcohols

| Catalyst System | Chiral Ligand/Additive | Substrates | Key Features |

| Zn(OTf)₂ | (+)-N-Methylephedrine | Terminal alkynes, Aldehydes | Can be conducted in reagent-grade toluene; produces high yields and enantioselectivities. organic-chemistry.org |

| Ti(OiPr)₄ | BINOL | Alkynylzinc reagents, Aldehydes | Effective at room temperature; applicable to a broad range of aldehydes. organic-chemistry.org |

| In situ Organosilver | (R)-DM-BINAP | Propargylic silanes, Aldehydes | Produces optically active homopropargylic alcohols. nih.govmdpi.com |

| Copper Triflate | (S)-SEGPHOS | Allenylboronic acid pinacol (B44631) ester, Carbonyl compounds | Reaction proceeds in aqueous media. nih.gov |

| CoBr₂ / Zn(OTf)₂ | Chiral Bisphosphine | Terminal alkynes, Ketones | Accesses tertiary propargylic alcohols with high yields and good enantioselectivities. researchgate.net |

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals, including this compound and its derivatives. The focus is on developing methods that are more sustainable, safer, and more efficient.

A key consideration is the use of environmentally benign solvents. The development of synthetic protocols in aqueous media is a significant advancement. For example, a copper triflate-catalyzed synthesis of homopropargyl alcohols using an allenylboronic acid pinacol ester proceeds effectively in water, offering a greener alternative to traditional organic solvents. nih.gov

Catalysis is a cornerstone of green chemistry, as catalysts are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents. The various metal-catalyzed syntheses of propargyl alcohols, such as those using zinc, titanium, copper, or indium, are examples of this principle in action. organic-chemistry.orgnih.gov For instance, indium(III) bromide (InBr₃) in the presence of triethylamine (Et₃N) promotes the alkynylation of a wide range of aldehydes under mild conditions. organic-chemistry.org The use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as a catalyst for the addition of silylalkynes to aldehydes also represents a mild and operationally simple method that avoids harsh reagents. organic-chemistry.org

Atom economy is another important metric, and reactions that incorporate a majority of the atoms from the reactants into the final product are preferred. The direct addition of alkynes to aldehydes is an atom-economical method for constructing propargyl alcohols. One-pot reactions, which combine multiple synthetic steps without isolating intermediates, also contribute to a greener process by reducing solvent use and waste generation. For example, a one-pot procedure for preparing substituted homopropargyl alcohols involves a palladium-catalyzed cross-coupling reaction. researchgate.net

Furthermore, the development of synthetic methods that utilize alcohols as sustainable reagents is a growing area of interest. nih.gov While not a direct synthesis of the target compound, this research highlights a trend towards using abundant and environmentally friendly starting materials. nih.gov

Table 2: Green Chemistry Strategies in the Synthesis of Propargyl Alcohols

| Green Chemistry Principle | Strategy | Example |

| Safer Solvents | Use of aqueous media | Copper triflate-catalyzed synthesis of homopropargyl alcohols in water. nih.gov |

| Catalysis | Use of catalytic amounts of metals | InBr₃-Et₃N system for alkynylation of aldehydes. organic-chemistry.org |

| TBAF-catalyzed addition of silylalkynes to aldehydes. organic-chemistry.org | ||

| Atom Economy | Addition reactions | Direct addition of terminal alkynes to aldehydes. organic-chemistry.orgresearchgate.net |

| Process Intensification | One-pot reactions | Palladium-catalyzed one-pot synthesis of substituted homopropargyl alcohols. researchgate.net |

Elucidating Chemical Reactivity and Advanced Transformations of 3 2 Methoxyphenyl Prop 2 Yn 1 Ol

Reactions Involving the Alkyne Moiety.

The carbon-carbon triple bond in 3-(2-methoxyphenyl)prop-2-yn-1-ol is the primary site of its reactivity, participating in a variety of addition and cyclization reactions. The strategic positioning of the hydroxyl group and the methoxy-substituted phenyl ring often leads to complex and elegant molecular transformations.

Hydration and Hydrofunctionalization Reactions.

Hydrofunctionalization, the addition of H-X across the triple bond, where X can be a heteroatom like nitrogen (hydroamination) or sulfur (hydrothiolation), offers a direct route to functionalized alkenes. A gold-catalyzed intramolecular hydroamination of N-propargyl indoles has been reported for the synthesis of functionalized 3H-pyrrolo-[1,2,3-de]quinoxalines. mdpi.com The development of efficient hydrothiolation methods for propargylic alcohols, particularly with less nucleophilic thiophenols, has also been an area of interest. nih.gov

Cross-Coupling Reactions with Diverse Reagents.

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds. The terminal alkyne of this compound is a suitable substrate for several important cross-coupling reactions.

The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, would allow for the direct attachment of various aryl or vinyl groups to the alkyne terminus of this compound, leading to the synthesis of more complex enyne or diyne structures.

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, could be envisioned if the alkyne were first converted to a vinyl halide. More directly, a reductive Heck-type reaction could potentially couple the alkyne with an aryl halide.

The Suzuki coupling, which involves the reaction of an organoboron compound with an organohalide, could be utilized by first converting the terminal alkyne into an alkynylboronate ester. This would then allow for coupling with a variety of aryl or vinyl halides, providing a versatile route to substituted alkynes.

Sonogashira Coupling for Extended π-Systems

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govwikipedia.org This cross-coupling reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgsigmaaldrich.com The reaction is highly valued for its reliability and ability to proceed under mild conditions, which allows for the synthesis of complex molecules with extended π-conjugated systems. nih.govwikipedia.org

The general mechanism involves two interconnected catalytic cycles. The palladium cycle includes the oxidative addition of the aryl/vinyl halide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the crucial copper acetylide intermediate by reacting the terminal alkyne with the copper(I) salt in the presence of the base.

For this compound, a Sonogashira coupling would involve the reaction of its terminal alkyne C-H bond with a suitable aryl or vinyl halide. This transformation serves as a powerful method to extend the molecule's π-system, linking the methoxyphenylpropargyl moiety to other aromatic or vinylic groups. While the Sonogashira reaction is a standard transformation for terminal alkynes, specific studies detailing the optimization and yields for this compound are not prominently available in the surveyed literature. However, the expected transformation is depicted in the table below based on the established reactivity of propargyl alcohols. beilstein-journals.org

Table 1: Representative Sonogashira Coupling Reaction

| Reactant A | Reactant B (Ar-X) | Catalyst System | Expected Product |

| This compound | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | 1-(2-Methoxyphenyl)-4-phenylbut-3-yn-2-ol |

Three-Component Reactions

Three-component reactions (TCRs) are highly efficient synthetic strategies that combine three different starting materials in a single step to form a complex product, incorporating portions of all three reactants. This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity.

Propargyl alcohols are versatile substrates in multicomponent reactions. acs.org For instance, a nickel-catalyzed three-component carboamination has been developed for the synthesis of tetrasubstituted enamines from internal alkynes, organoboronic acids, and anthranils. acs.org When propargyl alcohols like the closely related 3-phenylprop-2-yn-1-ol were subjected to these conditions, the reaction yielded α,β-unsaturated imines. acs.org This transformation is believed to proceed through the formation of an allyl alcohol-enamine intermediate, followed by dehydration. acs.org

Applying this logic to this compound, it is anticipated to react similarly with an organoboronic acid and an amine source, such as anthranil (B1196931), in the presence of a suitable transition metal catalyst. The hydroxyl group can act as a directing group, influencing the chemo- and regioselectivity of the carbometalation step. acs.org

Table 2: Representative Three-Component Reaction

| Substrate | Reagent 1 | Reagent 2 | Catalyst System | Expected Product Class |

| This compound | Phenylboronic Acid | Anthranil | Ni(acac)₂ / PPh₃ | α,β-Unsaturated Imine |

Propargyl/Allenyl Isomerization and Allene (B1206475) Formation

The isomerization of propargylic alcohols into allenes is a significant transformation that converts a linear alkyne system into a cumulated diene. This rearrangement can be catalyzed by various reagents and conditions. Allenes are valuable synthetic intermediates, possessing unique reactivity due to their orthogonal π-systems.

The conversion of propargyl alcohols to allenes can occur through several pathways, including sigmatropic rearrangements or metal-catalyzed processes. wikipedia.org For example, the reaction of propargylic alcohols with certain reagents can lead to an SN2' (anti) substitution, where a nucleophile attacks the γ-carbon of the alkyne, inducing a rearrangement to form an allene.

While specific literature detailing the isomerization of this compound is sparse, studies on related systems show that the electronic nature of the substituents on the aromatic ring can significantly influence the propensity for propargyl/allene isomerization. The presence of the ortho-methoxy group in this compound could potentially influence the reaction pathway and the stability of the resulting allene through both electronic and steric effects.

Reactions Involving the Hydroxyl Group

The primary alcohol functionality in this compound is a key site for chemical modification, allowing for its conversion into a wide array of other functional groups. These derivatization strategies are fundamental for altering the compound's physical properties and for preparing it for subsequent synthetic transformations.

Derivatization Strategies for Functional Group Interconversion

Functional group interconversion of the hydroxyl group expands the synthetic utility of this compound. Common strategies include converting the alcohol into ethers, esters, or halides, which can serve as protecting groups or as reactive handles for further reactions.

Etherification involves the conversion of the hydroxyl group (-OH) into an ether linkage (-OR). This is commonly achieved by deprotonating the alcohol with a base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide (Williamson ether synthesis). Alternatively, acid-catalyzed methods can be employed.

Esterification is the reaction of the alcohol with a carboxylic acid or a carboxylic acid derivative (such as an acyl chloride or anhydride) to form an ester (-OOCR). This reaction is often catalyzed by an acid or a base. Esterification is a widely used transformation for protecting the hydroxyl group or for creating biologically active ester derivatives.

While these are fundamental organic reactions for alcohols, specific examples with optimized conditions and yields for this compound are not extensively documented. The table below illustrates the expected products from these general transformations.

Table 3: Representative Etherification and Esterification Reactions

| Reaction Type | Reagent | Catalyst/Conditions | Expected Product |

| Etherification | Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | 3-(2-Methoxyphenyl)-1-methoxyprop-2-yne |

| Esterification | Acetyl Chloride (CH₃COCl) | Pyridine (B92270) | 3-(2-Methoxyphenyl)prop-2-yn-1-yl acetate (B1210297) |

Halogenation of the hydroxyl group in this compound replaces the -OH group with a halogen atom (F, Cl, Br, I). This is a crucial transformation as it converts a poor leaving group (OH⁻) into a good leaving group (X⁻), facilitating subsequent nucleophilic substitution or elimination reactions. libretexts.org Common reagents for this purpose include hydrogen halides (HX), thionyl chloride (SOCl₂) for chlorination, and phosphorus tribromide (PBr₃) for bromination. libretexts.orgyoutube.com These reactions typically proceed via SN2 or SN1 mechanisms, depending on the alcohol's structure and the reaction conditions. libretexts.org

Alkylation at the oxygen atom is synonymous with etherification, as discussed previously. However, alkylation can also refer to reactions where the entire propargyl alcohol unit acts as a nucleophile after deprotonation of the terminal alkyne, a reaction type discussed under Sonogashira coupling. In the context of the hydroxyl group, derivatization is key. For instance, converting the alcohol to a tosylate creates an excellent leaving group, which can then be displaced by a wide range of carbon nucleophiles (alkyl groups) in an SN2 reaction.

Table 4: Representative Halogenation Reaction

| Reaction Type | Reagent | Conditions | Expected Product |

| Chlorination | Thionyl Chloride (SOCl₂) | Pyridine, 0 °C to rt | 1-Chloro-3-(2-methoxyphenyl)prop-2-yne |

| Bromination | Phosphorus Tribromide (PBr₃) | Diethyl ether, 0 °C | 1-Bromo-3-(2-methoxyphenyl)prop-2-yne |

Oxidation to Carbonyl Compounds

The primary alcohol group in this compound can be oxidized to yield the corresponding aldehyde, 3-(2-methoxyphenyl)prop-2-ynal, or further to a carboxylic acid under more stringent conditions. The selective oxidation to the aldehyde is a common transformation for propargyl alcohols and can be achieved using various mild oxidizing agents.

Common reagents for the selective oxidation of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and manganese dioxide (MnO₂). numberanalytics.comorganicchemistrytutor.comlibretexts.org PCC is a versatile reagent that can effectively oxidize primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, especially when the reaction is carried out in an anhydrous solvent like dichloromethane (B109758). organicchemistrytutor.comlibretexts.org The reaction mechanism involves the formation of a chromate (B82759) ester intermediate, followed by an elimination step to yield the aldehyde. organicchemistrytutor.com

Manganese dioxide is a particularly useful reagent for the selective oxidation of allylic and propargylic alcohols. mychemblog.comorganic-chemistry.orgacs.orgyoutube.com This is due to the activation of the alcohol by the adjacent π-system of the alkyne. The reaction is typically performed by stirring the alcohol with an excess of activated MnO₂ in a suitable organic solvent such as dichloromethane or ether. mychemblog.comyoutube.com The heterogeneity of the reaction often requires longer reaction times but provides a mild and selective method for obtaining the desired propargynal.

While specific research findings on the oxidation of this compound are not extensively documented in the provided results, the general reactivity of propargyl alcohols allows for the prediction of its behavior with these common oxidizing agents.

Table 1: Typical Conditions for the Oxidation of Propargyl Alcohols

| Oxidizing Agent | Solvent | Temperature | Reaction Time | Product |

|---|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature | 1-4 hours | Aldehyde |

| Manganese Dioxide (MnO₂) | Dichloromethane, Ether | Room Temperature | Several hours to days | Aldehyde |

Reductions to Olefinic and Saturated Analogues

The triple bond in this compound can be selectively reduced to either a cis-alkene, a trans-alkene, or fully reduced to an alkane, depending on the choice of reducing agent and reaction conditions.

Partial Reduction to Olefinic Analogues

The partial reduction of alkynes to alkenes is a stereoselective process. The use of Lindlar's catalyst, which is a "poisoned" palladium catalyst (typically Pd/CaCO₃ treated with lead acetate and quinoline), in the presence of hydrogen gas (H₂), leads to the syn-addition of hydrogen across the triple bond, resulting in the formation of the corresponding (Z)-alkene, or cis-alkene. organicchemistrytutor.commasterorganicchemistry.comyoutube.comorgosolver.compearson.com This method is highly effective for the preparation of cis-alkenes from alkynes and generally does not lead to over-reduction to the alkane. masterorganicchemistry.com

Complete Reduction to Saturated Analogues

For the complete reduction of the alkyne to the corresponding alkane, more vigorous hydrogenation conditions are required. Catalytic hydrogenation using a more active catalyst such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas at elevated pressure and temperature will reduce the triple bond completely to a single bond, yielding the saturated analogue, 3-(2-methoxyphenyl)propan-1-ol. google.comresearchgate.net

Table 2: Conditions for the Reduction of Alkynes

| Reagent/Catalyst | Solvent | Product | Stereochemistry |

|---|---|---|---|

| H₂ / Lindlar's Catalyst | Methanol, Hexane | (Z)-3-(2-methoxyphenyl)prop-2-en-1-ol | cis |

| H₂ / Pd/C or Raney Ni | Ethanol | 3-(2-methoxyphenyl)propan-1-ol | N/A |

Reactions Involving the Aromatic Ring

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy (B1213986) group (-OCH₃). The methoxy group is a strong activating group and an ortho, para-director. This means that incoming electrophiles will be directed to the positions ortho and para to the methoxy group.

In the case of this compound, the C1 position is substituted by the prop-2-yn-1-ol group. The positions available for electrophilic attack are therefore C3, C4, C5, and C6. The methoxy group at C2 will direct incoming electrophiles to the ortho positions (C1 and C3) and the para position (C5). Since C1 is already substituted, the primary sites for electrophilic attack are the C3 and C5 positions. The other ortho position (C1) is sterically hindered by the adjacent propargyl alcohol substituent. Therefore, electrophilic substitution is expected to occur predominantly at the C3 and C5 positions of the benzene (B151609) ring.

While specific examples of electrophilic aromatic substitution reactions such as nitration or halogenation on this compound are not detailed in the provided search results, the general principles of regioselectivity in electrophilic aromatic substitution on substituted benzenes are well-established.

C-H Activation and Functionalization Strategies

Modern synthetic methods allow for the direct functionalization of C-H bonds, providing an efficient route to modify aromatic rings without the need for pre-functionalized starting materials. For this compound, C-H activation strategies can be employed to introduce substituents onto the aromatic ring.

One such strategy is Directed ortho-Metalation (DoM) . organic-chemistry.orgwikipedia.orgyoutube.com The methoxy group can act as a directing metalation group (DMG), facilitating the deprotonation of the ortho C-H bond by a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.org This generates an aryllithium intermediate that can then react with a variety of electrophiles to introduce a new substituent specifically at the C3 position.

Another powerful technique is transition metal-catalyzed C-H activation . nih.govacs.orgrsc.orgnih.govchemrxiv.org Rhodium catalysts, for instance, have been shown to catalyze the ortho-C-H activation of arenes containing directing groups. nih.govacs.orgrsc.orgnih.gov In the context of this compound, the methoxy group could potentially direct a rhodium catalyst to activate the C-H bond at the C3 position, allowing for subsequent coupling with various partners. These advanced methods offer a high degree of regioselectivity and are becoming increasingly important in the synthesis of complex organic molecules.

Mechanistic Investigations in 3 2 Methoxyphenyl Prop 2 Yn 1 Ol Chemistry

Probing Reaction Pathways and Transition States

The reaction pathways of 3-(2-methoxyphenyl)prop-2-yn-1-ol and related compounds are often complex, involving multiple steps and the formation of transient intermediates. Computational studies, such as those employing Molecular Electron Density Theory (MEDT), have been instrumental in elucidating these mechanisms. For instance, in reactions involving substituted furans and nitroalkenes, the formation of zwitterionic intermediates has been identified as a key step. mdpi.com The nature of local nucleophile/electrophile interactions dictates the formation of these intermediates. mdpi.com

The stability of transition states is a critical factor in determining the feasibility and outcome of a reaction. For example, in the ring-opening metathesis polymerization (ROMP) of norbornenyl monomers initiated by a Grubbs third-generation catalyst, the formation of the metallacyclobutane ring has been identified as the rate-determining step through kinetic isotope effect studies and DFT calculations. nih.gov This indicates that the transition state leading to the metallacyclobutane is the highest energy barrier along the reaction coordinate.

Furthermore, the electronic properties of the reactants play a significant role. In the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, the electron-donating nature of the methoxy (B1213986) group in the furan (B31954) and the high electrophilicity of the nitroalkene lead to a polar process characterized by a forward electron density flux. mdpi.com This understanding of electron flow is crucial for predicting reactivity and regioselectivity.

Role of Catalysts and Co-catalysts in Reaction Mechanisms

Catalysts are pivotal in many reactions involving alkyne-containing molecules like this compound, influencing both reaction rates and selectivity. Transition metal catalysts, particularly those based on copper and nickel, are widely employed. lehigh.edunih.gov

Ziegler-Natta catalyst systems, which typically consist of a transition metal compound and an organoaluminum co-catalyst, are fundamental in olefin polymerization. google.com The co-catalyst plays a crucial role in activating the transition metal center. google.com In the context of acetylene (B1199291) carbonylation, cobalt-based catalysts have been investigated. For the methoxycarbonylation of acetylene, it was discovered that dicobalt octacarbonyl (Co2(CO)8) is the true active species, which can be formed in situ. mdpi.com The pre-activation of the catalyst with reducing gases like H2 was found to be essential for high catalytic performance. mdpi.com

Ligand Effects on Catalytic Activity and Selectivity

Ligands coordinated to the metal center have a profound impact on the catalyst's activity and selectivity. In nickel-catalyzed reactions, the steric and electronic properties of the ligand are critical. For instance, in the alternating copolymerization of CO and ethylene (B1197577) using zwitterionic nickel(II) catalysts, a certain degree of steric hindrance around the Ni(II) center is necessary to achieve high activity by disfavoring a dormant 5-coordinate state. nsf.gov However, excessive steric congestion can decrease the catalytic activity. nsf.gov The electronic effect of the ligand on activity can be more modest. nsf.gov

In some cases, the ligand can directly participate in the reaction. Studies on (terpyridine)Ni-alkyl complexes have shown that alkyl halide reduction appears to be substantially ligand-based. lehigh.edu This highlights the non-innocent role that ligands can play in catalytic cycles. The coordinating ability of substituents on the ligand, such as an o-methoxy group, can also stabilize the catalyst and improve its lifetime, even if it slightly decreases the initial activity. nsf.gov

Interactive Data Table: Ligand Effects on Ni(II) Catalyst Activity

| Ligand Substitution | Steric Hindrance | Catalytic Activity | Catalyst Lifetime |

| o-methyl | Moderate | High | Moderate |

| o-methoxy | Moderate | Slightly Lower | Markedly Improved |

| Less bulky | Low | Very Low | - |

| More bulky | High | Lower | - |

In Situ Generation of Reactive Intermediates

The in situ generation of reactive intermediates is a powerful strategy in organic synthesis. nih.gov In the context of catalysis, the active catalytic species may be formed under the reaction conditions from a more stable precatalyst. As mentioned earlier, in the cobalt-catalyzed methoxycarbonylation of acetylene, the active species, Co2(CO)8, was found to be generated from a solid-supported cobalt precursor. mdpi.com

Continuous flow technology is emerging as a valuable tool for the safe and on-demand generation of reactive intermediates. nih.gov This approach allows for precise control over reaction parameters and can minimize the hazards associated with handling highly reactive species. nih.gov

Kinetic Studies and Rate-Determining Steps

As previously noted, kinetic isotope effect studies were instrumental in determining that the formation of the metallacyclobutane ring is the rate-determining step in the ROMP of norbornenyl monomers with a Grubbs third-generation catalyst. nih.gov This type of detailed kinetic analysis provides a deeper understanding of the factors that control the efficiency of the polymerization process.

The final composition of products in a reaction can depend on whether the reaction is under kinetic or thermodynamic control. mdpi.com In a kinetically controlled reaction, the product that is formed fastest will predominate. In a thermodynamically controlled reaction, the most stable product will be the major one. Understanding these controlling factors is crucial for optimizing reaction conditions to favor the desired product.

Stereochemical Control and Diastereoselectivity in Transformations

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical aspect of its chemical and biological properties. Controlling the stereochemical outcome of a reaction is a major goal in organic synthesis.

In reactions involving the formation of new stereocenters, diastereoselectivity refers to the preferential formation of one diastereomer over another. The structure of the reactants and the reaction conditions can influence this selectivity. For example, in the formation of chalcone (B49325) derivatives, the molecule often adopts a trans configuration with respect to the C=C double bond, which is the more thermodynamically stable isomer. researchgate.netresearchgate.net

Intermediate Identification and Characterization in Reaction Sequences

Understanding the intricate mechanisms of chemical reactions, particularly those catalyzed by transition metals, hinges on the successful identification and characterization of fleeting intermediate species. In the context of reactions involving ortho-alkynylphenyl derivatives like this compound, these investigations are crucial for optimizing reaction conditions and designing novel transformations. The study of reaction intermediates often involves a combination of advanced spectroscopic techniques, crystallographic analysis, and computational modeling.

A significant breakthrough in understanding the reaction pathways of similar compounds has been the isolation and characterization of cyclometalated palladium(II) complexes. For instance, in palladium-catalyzed annulation reactions, a dimeric six-membered cyclometalated Pd(II) complex has been identified as a key intermediate. This palladacycle was formed by heating the starting material with palladium(II) acetate (B1210297) and was stable enough to be isolated. Its definitive structure was confirmed through single-crystal X-ray diffraction, which provides unambiguous proof of its atomic arrangement. acs.orgmdpi.com Crucially, subjecting this isolated intermediate to the reaction conditions in the presence of an alkyne yielded the final annulated product, confirming its role as a true intermediate in the catalytic cycle. chemrxiv.org

In addition to stable, isolable species, many reactions proceed through transient intermediates that are not easily observed. In palladium-catalyzed carbonylation reactions, for example, the formation of an acylpalladium intermediate is a critical step. researchgate.netethz.ch This species typically arises after an initial cyclization event is followed by the migratory insertion of carbon monoxide. While often too reactive to be isolated, its existence is inferred from the structure of the final products, such as ketones or esters, and supported by mechanistic studies of related systems. researchgate.netresearchgate.net The general catalytic cycle for many palladium-catalyzed cross-coupling reactions involves a sequence of well-established intermediates, including the active Pd(0) species, an oxidative addition product (Pd(II)-R-X), and a transmetalation product (Pd(II)-R-R'), before reductive elimination releases the final product and regenerates the catalyst. youtube.comyoutube.com

The characterization of these intermediates relies on a suite of powerful analytical methods:

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are indispensable tools. nih.gov They provide vital information about the electronic environment and connectivity of atoms within a proposed intermediate structure.

X-ray Crystallography: This is the gold standard for determining the precise three-dimensional structure of stable, crystalline intermediates, providing incontrovertible evidence of their identity. acs.orgmdpi.comresearchgate.net

Computational Chemistry: Density Functional Theory (DFT) calculations have become an essential tool for probing reaction mechanisms. acs.orgresearchgate.netmdpi.com They allow for the modeling of transition states and the calculation of the relative energies of proposed intermediates, offering insights into species that are too short-lived to be detected experimentally. chemrxiv.orgmdpi.com DFT studies can corroborate experimental findings and predict the most likely reaction pathways. acs.orgacs.org

These combined approaches provide a detailed picture of the reaction coordinate, revealing the key molecular players that govern the transformation from starting materials to products.

| Intermediate Type | Reaction Context | Characterization Methods | Key Findings |

| Cyclometalated Pd(II) Complex | Palladium-Catalyzed Annulation | X-ray Crystallography, NMR Spectroscopy, Stoichiometric Reactions | A stable, dimeric six-membered palladacycle was isolated and structurally confirmed. Its stoichiometric reaction with other reagents yielded the final product, proving its role in the catalytic cycle. chemrxiv.org |

| Acylpalladium Species | Palladium-Catalyzed Carbonylation | Inferred from product structure, Mechanistic studies of model complexes | Proposed as a transient intermediate following CO insertion into a Pd-C bond. Leads to the formation of ketone or ester functionalities in the final product. researchgate.net |

| Pd(0)/Pd(II) Catalytic Species | General Cross-Coupling Reactions | Spectroscopic analysis, DFT calculations | The catalytic cycle involves the interconversion of Pd(0) and Pd(II) oxidation states through oxidative addition, transmetalation, and reductive elimination steps. youtube.comyoutube.com |

| Zwitterionic Intermediates | Cycloaddition Reactions | DFT Calculations | Theoretical calculations predicted the formation of several possible zwitterionic intermediates, guiding the understanding of the reaction pathway over previously postulated mechanisms. mdpi.com |

Computational and Theoretical Studies of 3 2 Methoxyphenyl Prop 2 Yn 1 Ol

Density Functional Theory (DFT) Calculations for Structural Elucidation of Intermediates and Transition States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide a balance between accuracy and computational cost. For 3-(2-methoxyphenyl)prop-2-yn-1-ol, DFT calculations are instrumental in elucidating the geometries of ground states, intermediates, and transition states involved in its various chemical transformations.

Researchers utilize DFT to optimize the molecular structure of this compound, predicting bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's inherent steric and electronic properties. Furthermore, in the context of a chemical reaction, DFT can map out the entire potential energy surface. This allows for the identification of transient species such as reaction intermediates and the high-energy transition states that connect them.

For instance, in a typical acid-catalyzed Meyer-Schuster rearrangement of a propargyl alcohol, DFT can be used to model the initial protonation of the hydroxyl group, the subsequent loss of water to form a carbocation intermediate, and the final rearrangement to an α,β-unsaturated ketone. The calculated energies of these species provide a quantitative understanding of the reaction mechanism and kinetics.

A representative example of DFT-calculated parameters for a similar propargyl alcohol, 3-phenyl-2-propyn-1-ol, is provided in the table below. These parameters offer a glimpse into the type of structural data that can be obtained for this compound.

| Parameter | Calculated Value (B3LYP/6-31G*) |

| C≡C Bond Length | 1.21 Å |

| C-O Bond Length | 1.43 Å |

| O-H Bond Length | 0.97 Å |

| C-C-O Bond Angle | 111.5° |

| Dihedral Angle (Phenyl-C≡C-C) | 25.8° |

This table presents representative data for an analogous compound and is intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

While DFT provides static pictures of molecular structures, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal the conformational landscape and dynamic properties of this compound.

Conformational analysis is a key application of MD. The methoxy (B1213986) group and the propargyl alcohol side chain can rotate, leading to various conformers. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule might interact with other molecules, such as enzymes or catalysts, where a specific conformation may be required for binding.

MD simulations can also be used to predict reactivity by analyzing the dynamic accessibility of reactive sites. For example, by simulating the molecule in a solvent, one can observe how solvent molecules interact with the hydroxyl group and the alkyne, potentially influencing their reactivity in addition or substitution reactions.

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical methods, including DFT and higher-level ab initio calculations, are essential for a deep understanding of the electronic structure and bonding within this compound. These analyses go beyond simple structural parameters to explain the distribution of electrons and the nature of chemical bonds.

A key feature of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl proton and the oxygen atom of the methoxy group. Quantum chemical calculations can quantify the strength of this interaction by analyzing parameters such as the O-H···O distance, the bond angle, and the change in vibrational frequencies. researchgate.netresearchgate.netsemanticscholar.org The presence and strength of this hydrogen bond can significantly influence the molecule's conformation and reactivity. researchgate.netresearchgate.netsemanticscholar.org

Furthermore, analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity. The energy and localization of these frontier orbitals indicate the most likely sites for nucleophilic and electrophilic attack. For instance, the electron-rich phenyl ring and the π-system of the alkyne are potential sites for electrophilic addition.

Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to investigate charge distribution, hybridization, and donor-acceptor interactions within the molecule, offering a detailed picture of its electronic makeup.

Prediction of Reaction Pathways and Energy Profiles

One of the most significant contributions of computational chemistry is its ability to predict and rationalize chemical reaction pathways. For this compound, this includes a variety of potential transformations such as additions to the alkyne, reactions of the alcohol group, and rearrangements. researchgate.netsci-hub.sersc.org

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides crucial information about the thermodynamics (relative energies of reactants and products) and kinetics (activation energies) of a reaction. For example, a computational study could compare the energy barriers for a Meyer-Schuster rearrangement versus a Rupe rearrangement, predicting which pathway is more favorable under specific conditions. rsc.org

These theoretical predictions can guide the design of experiments by suggesting optimal reaction conditions (e.g., temperature, catalyst) to achieve a desired outcome. They can also help in understanding unexpected experimental results by revealing alternative reaction pathways that may have been overlooked.

Computational Approaches to Catalyst Design and Optimization for Transformations involving the Compound

The functionalization of alkynes is a cornerstone of organic synthesis, and catalysis plays a pivotal role in achieving high efficiency and selectivity. mdpi.comnih.govacs.org Computational methods are increasingly used to design and optimize catalysts for specific transformations involving compounds like this compound.

For instance, if the goal is to achieve a selective hydrogenation of the alkyne to an alkene, computational screening of different metal catalysts (e.g., palladium, nickel, platinum) can be performed. DFT calculations can be used to model the adsorption of the alkyne onto the catalyst surface, the mechanism of hydrogen addition, and the desorption of the product. These calculations can help identify catalysts that favor the formation of the desired alkene isomer (cis or trans) and minimize over-reduction to the alkane.

Similarly, for cross-coupling reactions involving the alkyne, computational studies can aid in the design of ligands for transition metal catalysts. By modeling the electronic and steric effects of different ligands, it is possible to tune the catalyst's activity and selectivity for a specific coupling partner. This rational, in silico approach to catalyst design can significantly accelerate the discovery of new and improved catalytic systems for the transformation of this compound. osti.govmdpi.com

Advanced Applications of 3 2 Methoxyphenyl Prop 2 Yn 1 Ol in Chemical Synthesis and Materials Science Non Biological

As a Key Building Block for Complex Polycycles and Heterocycles

Propargyl alcohols are well-established precursors for the synthesis of a wide variety of heterocyclic and polycyclic frameworks due to the dual reactivity of the alkyne and alcohol functionalities. The strategic placement of the 2-methoxy group on the phenyl ring can influence regioselectivity and reactivity in cyclization reactions. While this class of compounds is recognized for its potential in constructing complex molecular architectures, specific examples detailing the use of 3-(2-Methoxyphenyl)prop-2-yn-1-ol to form intricate polycycles or heterocycles are not extensively detailed in the surveyed literature. However, research into related reactions, such as the synthesis of heterocyclic motifs from propargyl alcohols, is an area of ongoing investigation. researchgate.net

Precursor for Optically Active Compounds and Chiral Auxiliaries

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. Propargyl alcohols can be utilized as precursors to optically active molecules through asymmetric reduction or derivatization. Despite the potential for the hydroxyl group in this compound to be used as a handle for introducing chirality, a review of the available scientific literature did not yield specific examples of its application as a direct precursor for optically active compounds or in the development of new chiral auxiliaries.

Integration into Macrocyclic and Polymeric Structures

The terminal alkyne group present in this compound makes it a potential candidate for polymerization reactions, such as those used in the formation of polyacetylene-based materials, or for incorporation into larger macrocyclic structures through cyclization reactions. However, based on the reviewed literature, specific studies detailing the integration of this compound into macrocyclic or polymeric structures have not been reported.

Role in the Synthesis of Advanced Functional Materials (e.g., photochromic compounds)

The development of advanced functional materials with specific optical or electronic properties is a significant field in materials science. The conjugated system within this compound could theoretically be extended or modified to create compounds with interesting properties, such as photochromism. Nevertheless, a survey of the scientific literature did not provide specific instances of this compound being used as a key component in the synthesis of photochromic compounds or other advanced functional materials.

Synthetic Utility in Cascade and Tandem Reaction Sequences

A notable example is its use as a substrate in nickel-catalyzed three-component carboamination reactions. In this process, this compound, or a similar propargyl alcohol, can react with an organoboronic acid and an amine source (like anthranil) to generate complex products. Specifically, the reaction of a propargyl alcohol with an arylboronic acid and anthranil (B1196931) leads to the formation of α,β-unsaturated imines. This transformation is significant as it constructs a tetrasubstituted enamine intermediate which then dehydrates to the final imine product, demonstrating a chemodivergent pathway.

This type of multi-component reaction highlights the utility of this compound as a versatile C3 building block, enabling the rapid assembly of complex molecular scaffolds from simple precursors.

| Reaction Type | Substrates | Catalyst | Product Class | Reference |

| Three-Component Carboamination | Propargyl Alcohol, Arylboronic Acid, Anthranil | Nickel Catalyst | α,β-Unsaturated Imine |

Future Research Directions and Unexplored Avenues in 3 2 Methoxyphenyl Prop 2 Yn 1 Ol Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of propargyl alcohols, including 3-(2-methoxyphenyl)prop-2-yn-1-ol, has traditionally relied on methods that are effective but may not align with the growing emphasis on sustainable chemistry. researchgate.net Future research should prioritize the development of greener and more efficient synthetic protocols.

One promising direction is the exploration of catalytic systems that minimize waste and energy consumption. While methods for the asymmetric alkynylation of aldehydes using catalysts like In(III)/BINOL have shown high enantioselectivity for a range of substrates, further research could focus on adapting these for the specific synthesis of this compound with even greater efficiency. organic-chemistry.org The use of readily available and inexpensive chiral ligands, such as N-methylephedrine, in conjunction with zinc-based catalysts, also presents a practical and sustainable alternative that warrants further investigation for this specific compound. organic-chemistry.org

Moreover, the development of one-pot syntheses from readily available starting materials like esters could significantly enhance the efficiency and sustainability of producing this compound. nih.gov Research into chemoenzymatic methods, which utilize enzymes for key transformations, could also offer a highly selective and environmentally benign route to this and other propargyl alcohols. researchgate.net The application of alcohols as sustainable reagents in late-stage functionalization is a growing field, and future work could explore the use of simpler, renewable alcohol precursors in the synthesis of this compound. rsc.org

Exploration of Unconventional Reaction Pathways and Catalytic Systems

Moving beyond traditional thermal reactions, the exploration of unconventional activation methods could unveil novel reactivity for this compound. Photoredox catalysis and electrochemistry, for instance, offer alternative energy inputs that can drive unique chemical transformations not accessible through conventional means. Investigating the behavior of this compound under photocatalytic conditions could lead to the discovery of new carbon-carbon and carbon-heteroatom bond-forming reactions.

The versatility of propargylic alcohols in the presence of various catalysts is well-documented. researchgate.netsci-hub.se Future studies should focus on employing novel catalytic systems to harness the unique electronic properties conferred by the 2-methoxyphenyl group. Gold-catalyzed reactions, for example, have shown remarkable utility in the transformation of propargylic alcohols. acs.org A deeper investigation into the gold-catalyzed cycloisomerization or dihalohydration reactions of this compound could lead to the synthesis of complex heterocyclic and carbocyclic frameworks. acs.orgnih.gov Similarly, cooperative catalysis, such as the B/Cu system used for asymmetric propargylic substitution, could be adapted to engage this compound with a wider range of nucleophiles, including ketone enolates. acs.org

Investigations into the Reactivity of Novel Derivatives

The true synthetic potential of this compound lies in the reactivity of its derivatives. Future research should systematically explore the synthesis and subsequent transformations of a variety of derivatives to create a toolbox of valuable building blocks for organic synthesis.

For instance, the synthesis of thiochromenes from S-aryl propargyl sulfides highlights a promising avenue. acs.org The corresponding S-(2-methoxyphenyl)propargyl thioether derived from this compound could be a precursor to novel thiochromene structures. The influence of the 2-methoxy group on the regioselectivity of the cyclization would be a key aspect to investigate.

Furthermore, the synthesis and anti-inflammatory activity of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes suggest that derivatives of this compound could possess interesting biological properties. nih.gov A systematic study of various ether and ester derivatives and their subsequent biological evaluation could lead to the discovery of new therapeutic agents. The antioxidant properties observed in other 2-methoxyphenol derivatives further support the potential for discovering bioactive molecules derived from this scaffold. researchgate.net

The following table outlines potential novel derivatives of this compound and their prospective research areas:

| Derivative Class | Potential Research Focus |

| Ethers (e.g., Benzyl, Allyl) | Exploration of rearrangement reactions, investigation of biological activity. |

| Esters (e.g., Acetates, Benzoates) | Use in asymmetric propargylic substitution reactions, synthesis of chiral building blocks. |

| Thioethers | Synthesis of sulfur-containing heterocycles like thiochromenes. |

| Halogenated Derivatives | Use in cross-coupling reactions to form more complex structures. |

| Silyl Ethers | Application as protected intermediates in multi-step syntheses. |

Application in Emerging Areas of Synthetic Organic Chemistry

The unique structural features of this compound and its derivatives make them attractive candidates for application in emerging areas of synthetic organic chemistry.

Flow Chemistry: The development of continuous flow processes for the synthesis and transformation of this compound could offer significant advantages in terms of safety, scalability, and efficiency. The precise control over reaction parameters in flow reactors could enable the exploration of reaction conditions that are difficult to achieve in batch processes.

Medicinal Chemistry: As mentioned, derivatives of 2-methoxyphenols have shown promise as anti-inflammatory and antioxidant agents. nih.govresearchgate.net A focused effort to synthesize libraries of compounds based on the this compound scaffold for high-throughput screening could lead to the identification of new drug candidates. The propargyl group itself is a valuable functional handle for "click chemistry," a powerful tool for drug discovery and bioconjugation. rawsource.com

Materials Science: Propargyl alcohol and its derivatives are used in the production of polymers and materials. rawsource.com The incorporation of the this compound moiety into polymer backbones could lead to materials with novel optical or electronic properties. The potential for this compound to act as a monomer or a cross-linking agent in polymerization reactions is an unexplored but potentially fruitful area of research.

Theoretical Predictions Guiding Experimental Research

Computational chemistry and theoretical studies can play a pivotal role in guiding and accelerating experimental research on this compound.

Reaction Mechanism and Selectivity: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of known and novel reactions involving this compound. For example, computational studies could predict the regioselectivity and stereoselectivity of catalytic reactions, saving significant experimental effort. acs.org Understanding the transition states and intermediates in reactions such as gold-catalyzed cyclizations or cooperative B/Cu-catalyzed substitutions can provide valuable insights for optimizing reaction conditions. nih.govacs.org

Prediction of Properties: Theoretical calculations can predict various properties of novel derivatives of this compound before they are synthesized. This includes predicting their electronic properties, which could be relevant for applications in materials science, as well as their potential biological activity through molecular docking studies with protein targets. researchgate.net For instance, theoretical studies on propargyl-allenylindium systems have provided valuable insights into the nature of the reactive intermediates. nih.gov Similar studies on systems involving this compound would be highly beneficial.

The following table summarizes potential theoretical studies and their expected impact on experimental research:

| Theoretical Study | Expected Impact on Experimental Research |

| DFT calculations of reaction pathways | Guidance for optimizing reaction conditions and predicting product outcomes. |

| Molecular docking simulations | Prioritization of synthetic targets for biological evaluation. |

| Prediction of electronic and optical properties | Design of novel materials with desired characteristics. |

| QSAR (Quantitative Structure-Activity Relationship) studies | Rational design of more potent bioactive derivatives. |

By synergistically combining experimental and theoretical approaches, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and innovations in synthetic organic chemistry and beyond.

Q & A

Q. What are the optimal synthetic routes for 3-(2-Methoxyphenyl)prop-2-yn-1-ol, and how can reaction conditions be controlled to improve yield?

Methodological Answer: Synthesis typically involves Sonogashira coupling between 2-methoxyphenylacetylene and a propargyl alcohol derivative. Key steps include:

- Catalyst Selection: Use Pd(PPh₃)₂Cl₂/CuI for efficient alkyne-aryl coupling under inert conditions .

- Solvent Optimization: Tetrahydrofuran (THF) or DMF at 60–80°C enhances reaction efficiency.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

- Yield Improvement: Slow addition of reactants and strict temperature control reduce side reactions.

Example Protocol:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | 2-Methoxyphenylacetylene, Pd(PPh₃)₂Cl₂, CuI, THF, 70°C | 65–75 |

| 2 | Column chromatography (EtOAc:Hexane = 1:4) | 90 purity |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

Methodological Answer:

- ¹H/¹³C NMR:

- IR Spectroscopy: O-H stretch (~3400 cm⁻¹), C≡C stretch (~2100 cm⁻¹), and C-O (methoxy, ~1250 cm⁻¹).

- Mass Spectrometry (HRMS): Molecular ion peak at m/z 176.0837 (C₁₀H₁₀O₂⁺) confirms molecular weight .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods due to potential respiratory irritation (similar to propargyl alcohols) .

- Storage: Inert atmosphere (N₂) at 4°C to prevent oxidation.

- Spill Management: Absorb with vermiculite and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular geometry of this compound, and what challenges arise during refinement?

Methodological Answer:

- Crystallization: Diffraction-quality crystals are grown via slow evaporation in ethanol/water (3:1).

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement Challenges:

- Validation: PLATON checks for missed symmetry and voids .

Q. What computational methods predict hydrogen bonding patterns and intermolecular interactions in this compound crystals?

Methodological Answer: